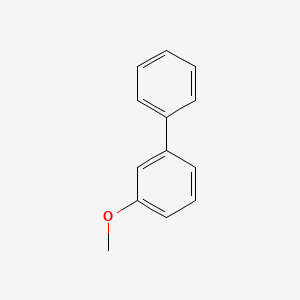
3-Methoxybiphenyl
Cat. No. B1581775
Key on ui cas rn:
2113-56-6
M. Wt: 184.23 g/mol
InChI Key: KQMIWCAOEFUBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06762330B2
Procedure details


The procedure from Example above was followed using 110 mg (0.609 mmol) of (Me3C)2P—Cl, 67 mg (0.299 mmol) of Pd(OAc)2, 60 mg (3.3 mmol) of H2O, and 3-chloroanisole (1.43 g, 10.0 mm), C6H5B(OH)2 (1.83 g, 15.0 mm) and CsF (4.56 mg, 30.0 mmol) in 15 mL of 1,4-dioxane. After the mixture was refluxed for 42 h, the reaction mixture was then cooled to room temperature, quenched with 50 mL of H2O, and extracted with 300 mL of diethyl ether. The organic extracts were washed with H2O (2×50 mL), brine (50 mL), and dried over mgSO4, filtered, and the ether and dioxane removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.49 g (81% yield) of 3-phenylanisole. It was >95% pure by 1H NMR and GC/MS.






Identifiers


|
REACTION_CXSMILES
|
O.Cl[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[Cs+]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].P(Cl)(C(C)(C)C)C(C)(C)C>[C:11]1([C:3]2[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
1.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
4.56 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Six
|
Name
|
|
|
Quantity
|
67 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Seven
|
Name
|
|
|
Quantity
|
110 mg
|
|
Type
|
catalyst
|
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was refluxed for 42 h
|
|
Duration
|
42 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 50 mL of H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 300 mL of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with H2O (2×50 mL), brine (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over mgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether and dioxane removed from the filtrate by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was chromatographed on silicon gel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The eluate was concentrated by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.49 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

